(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine
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Overview
Description
(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C6H13F3N2 It is characterized by the presence of an amino group, an ethyl group, and a trifluoroethyl group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of ethylamine with 2,2,2-trifluoroethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at a specific temperature and pressure to ensure optimal yield. The reaction can be represented as follows:
[ \text{C}_2\text{H}_5\text{NH}_2 + \text{CF}_3\text{CH}_2\text{NH}_2 \rightarrow \text{C}6\text{H}{13}\text{F}_3\text{N}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include trifluoroethyl derivatives, amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the ethyl group.
Ethylamine: Lacks the trifluoroethyl group, resulting in different chemical properties.
(2-aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine: Contains a methyl group instead of an ethyl group.
Uniqueness
(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine is unique due to the presence of both an ethyl group and a trifluoroethyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
1292157-46-0 |
---|---|
Molecular Formula |
C6H13F3N2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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